molecular formula C22H21N3O4 B001223 Icotinib CAS No. 610798-31-7

Icotinib

Cat. No. B001223
M. Wt: 391.4 g/mol
InChI Key: QQLKULDARVNMAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09085588B2

Procedure details

Icotinib (700 mg) and methanol (40 mL) were added into 100 mL of reaction flask, hydrogen chloride gas or concentrated hydrochloric acid was added while stirring. After its completion, the reaction mixture was filtrated to give crude products of Icotinib hydrochloride, which was then purified by recrystallization with isopropanol to give Icotinib hydrochloride (760 mg).
Quantity
700 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]#[C:2][C:3]1[CH:4]=[CH:5][CH:6]=[C:7]([NH:9][C:10]2[N:19]=[CH:18][N:17]=[C:16]3[C:11]=2[CH:12]=[C:13]2[O:29][CH2:28][CH2:27][O:26][CH2:25][CH2:24][O:23][CH2:22][CH2:21][O:20][C:14]2=[CH:15]3)[CH:8]=1.[ClH:30]>CO>[CH:1]#[C:2][C:3]1[CH:4]=[CH:5][CH:6]=[C:7]([NH:9][C:10]2[C:11]3[C:16](=[CH:15][C:14]4[O:20][CH2:21][CH2:22][O:23][CH2:24][CH2:25][O:26][CH2:27][CH2:28][O:29][C:13]=4[CH:12]=3)[N:17]=[CH:18][N:19]=2)[CH:8]=1.[ClH:30] |f:3.4|

Inputs

Step One
Name
Quantity
700 mg
Type
reactant
Smiles
C#CC=1C=CC=C(C1)NC2=C3C=C4C(=CC3=NC=N2)OCCOCCOCCO4
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
40 mL
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
while stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
FILTRATION
Type
FILTRATION
Details
After its completion, the reaction mixture was filtrated

Outcomes

Product
Name
Type
product
Smiles
C#CC1=CC(=CC=C1)NC2=NC=NC3=CC4=C(C=C32)OCCOCCOCCO4.Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.